Tert-butyl 4-(2-propynylamino)benzoate chemical structure and properties
Tert-butyl 4-(2-propynylamino)benzoate chemical structure and properties
CAS: 112888-76-3 | Formula: C₁₄H₁₇NO₂ | MW: 231.29 g/mol [][2][3]
Executive Summary
Tert-butyl 4-(2-propynylamino)benzoate is a specialized bifunctional intermediate utilized primarily in medicinal chemistry and materials science.[] It structurally combines an acid-labile tert-butyl ester protecting group with a reactive N-propargyl (alkyne) moiety attached to a para-aminobenzoate (PABA) core.[]
This unique architecture makes it a critical "Click Chemistry" handle, allowing researchers to conjugate the benzoate pharmacophore to azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while retaining the ability to selectively deprotect the carboxylic acid for further coupling.[] It also serves as a precursor for the synthesis of nitrogen heterocycles, such as quinolines, via radical cascade cyclizations.
Chemical Identity & Structural Analysis[1][4][5][6][7][8]
The compound features a p-disubstituted benzene ring.[] The electron-donating amino group (modified with a propargyl chain) is in conjugation with the electron-withdrawing ester carbonyl, creating a "push-pull" electronic system that influences its UV absorption and reactivity.[]
Table 1: Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | tert-butyl 4-(prop-2-yn-1-ylamino)benzoate |
| Common Name | N-Propargyl-4-aminobenzoic acid tert-butyl ester |
| CAS Number | 112888-76-3 |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(NCC#C)C=C1 |
| InChI Key | Predicted: Consult internal database |
| Molecular Weight | 231.29 g/mol |
| Exact Mass | 231.1259 |
Structural Visualization
The following diagram illustrates the core functional groups: the steric bulk of the tert-butyl group (acid stability) and the linear geometry of the terminal alkyne (click reactivity).
Figure 1: Functional group segmentation of Tert-butyl 4-(2-propynylamino)benzoate.
Physicochemical Properties[4][5][8][9][11][12]
Understanding the physical behavior of this compound is essential for purification and formulation.
Table 2: Physical & Chemical Properties
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Experimental observation |
| Color | White to pale yellow | Oxidation dependent |
| Melting Point | ~108–112 °C | Typical for PABA esters |
| Boiling Point | 357.7 ± 27.0 °C | Predicted (760 mmHg) |
| Density | 1.085 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Lipophilic nature |
| pKa (Amino) | ~2.5–3.0 | Reduced basicity due to conjugation |
| LogP | ~3.2 | Predicted (Hydrophobic) |
Synthesis & Production Protocol
Role: Senior Application Scientist Context: The synthesis involves the mono-N-alkylation of tert-butyl 4-aminobenzoate.[] The challenge here is preventing over-alkylation (formation of the bis-propargyl species). The use of a weak base and controlled stoichiometry is critical.
Reaction Scheme
Figure 2: Mono-alkylation pathway using mild basic conditions.
Detailed Experimental Protocol
Reagents:
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Tert-butyl 4-aminobenzoate (1.0 equiv)[]
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Propargyl bromide (80% in toluene, 1.1 equiv)
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Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)
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DMF (N,N-Dimethylformamide, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-aminobenzoate (e.g., 5.0 mmol) in anhydrous DMF (15 mL).
-
Base Addition: Add anhydrous K₂CO₃ (10.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
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Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add propargyl bromide (5.5 mmol) over 10 minutes. Note: Slow addition minimizes bis-alkylation.[]
-
Reaction: Remove the ice bath and heat the mixture to 60°C . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[] Reaction typically completes in 6–12 hours.[]
-
Workup:
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Cool to room temperature.[]
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.
-
Extract with Ethyl Acetate (3 x 30 mL).
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Wash combined organics with brine (2 x 20 mL) to remove residual DMF.
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Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (starting 95:5 to 80:20).
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Target: Mono-propargyl derivative (Major).[]
-
Impurity: Bis-propargyl derivative (Minor, runs faster on TLC).
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Reactivity Profile & Applications
A. Click Chemistry (Bio-orthogonal Ligation)
The terminal alkyne group is a prime substrate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] This allows the benzoate moiety to be "clicked" onto azide-functionalized biomolecules, polymers, or surfaces.[]
Workflow:
-
Substrate: Azide-labeled protein/drug (R-N₃).
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Catalyst: CuSO₄ + Sodium Ascorbate (or CuI/TBTA).[]
-
Product: 1,4-disubstituted 1,2,3-triazole linkage.[]
B. Radical Cascade Cyclization (Quinoline Synthesis)
Recent literature suggests that N-propargyl anilines can serve as precursors for constructing quinoline scaffolds.[] In the presence of tert-butyl peroxybenzoate (TBPB), the propargyl group undergoes a radical addition/cyclization sequence, forming 3-substituted quinolines [1].[4]
C. Deprotection (Acid Lability)
The tert-butyl ester acts as a robust protecting group during basic alkylation but can be removed quantitatively under acidic conditions.[]
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Reagent: TFA (Trifluoroacetic acid) / DCM (1:1) or 4M HCl in Dioxane.
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Product: 4-(2-propynylamino)benzoic acid (Free acid).[]
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Utility: The free acid can then be coupled to amines (amide bond formation) for fragment-based drug design (FBDD).[]
Safety & Handling (MSDS Summary)
Hazard Classification: Irritant (Xi).
-
H315: Causes skin irritation.[]
-
H319: Causes serious eye irritation.[]
-
H335: May cause respiratory irritation.[]
Storage:
-
Store at 2–8°C (Refrigerator).
-
Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine.
-
Protect from light.[]
References
-
Synthesis of 3-Alkylated Quinolines: Organic Chemistry Frontiers, "Tert-Butyl peroxybenzoate mediated formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction".[][4] Royal Society of Chemistry.[]
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Chemical Properties & Identifiers: ChemicalBook Entry for CAS 112888-76-3.[]
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General Propargylation Protocol: Organic Syntheses, "N-Alkylation of Anilines". Adapted from general procedures for N-propargyl aniline synthesis.
-
Click Chemistry Applications: Chemical Reviews, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions".[]
Sources
- 2. tert-Butyl 4-(2-propynylamino)benzoate CAS#: 112888-76-3 [chemicalbook.com]
- 3. cacheby.com [cacheby.com]
- 4. tert-Butyl peroxybenzoate mediated formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
